![molecular formula C9H14N2O B11716641 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl group at position 3, and an ethanone group at position 5 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-(propan-2-yl)-1H-pyrazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated or acylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways involving pyrazole-containing compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Methyl-3-(propan-2-yl)-1H-pyrazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylmethanol: Contains a hydroxyl group instead of an ethanone group, leading to different chemical and biological properties.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylacetic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the ethanone group
Uniqueness: 1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to the presence of the ethanone group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-6(2)8-5-9(7(3)12)11(4)10-8/h5-6H,1-4H3 |
Clave InChI |
RBUPGPSBWDCGOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


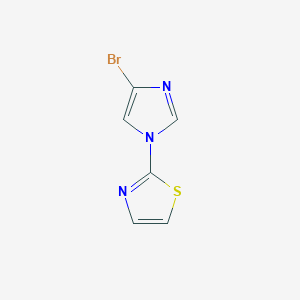
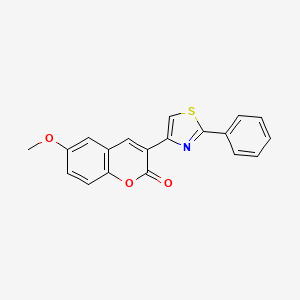

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
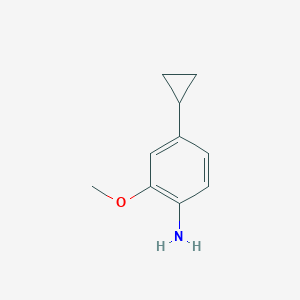
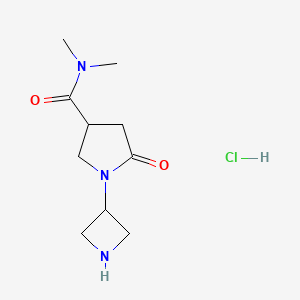
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
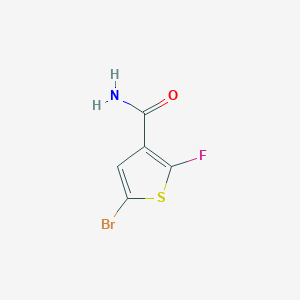
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
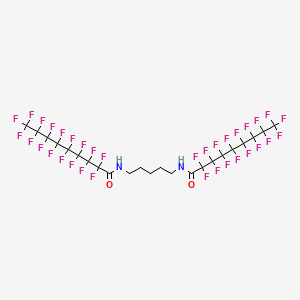
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)



